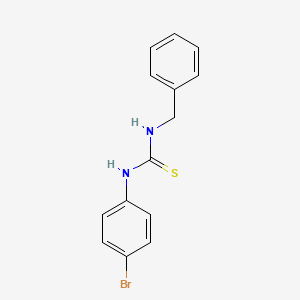

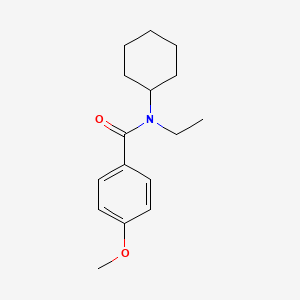

N-benzyl-N'-(4-bromophenyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

N-benzyl-N'-(4-bromophenyl)thiourea and its derivatives are synthesized through the reaction of appropriate isothiocyanates with amines. For example, derivatives like N-4-(bromobutanoyl)-N’-(o-, m-, and p-tolyl)thioureas were synthesized by reacting 4-bromobutanoylisothiocyanate with p-, m-, and o-toludine, demonstrating the versatility of thiourea synthesis routes (Abosadiya et al., 2015).

Molecular Structure Analysis

X-ray crystallographic studies provide insights into the molecular structure of N-benzyl-N'-(4-bromophenyl)thiourea derivatives. These studies reveal the configuration and intermolecular hydrogen bonding patterns that stabilize the crystal structure. For instance, the trans-cis configuration with respect to the positions of substituent groups across the thiono C=S bond is a common feature, attributed to intrahydrogen bonding between the carbonyl oxygen and amide hydrogen atoms (Yamin & Yusof, 2003).

Chemical Reactions and Properties

The synthesis and reactivity of thioureas demonstrate their potential in forming diverse chemical structures, highlighting their reactivity towards various reagents. An example of this versatility is seen in the synthesis of thiophenes and benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzene derivatives, showcasing thioureas' role in facilitating heterocyclization reactions (Guilarte et al., 2011).

Physical Properties Analysis

Thioureas' physical properties, such as crystal system, space group, and molecular conformation, are critical for understanding their behavior in various applications. The thiourea derivatives' crystalline forms and their stabilization mechanisms, such as N–H···S intermolecular hydrogen bonds forming dimers, play a significant role in their physical characteristics (Xian et al., 2009).

Chemical Properties Analysis

The chemical behavior of N-benzyl-N'-(4-bromophenyl)thiourea derivatives is influenced by their structure, showing varied reactivity based on the substitution pattern. Studies reveal the impact of Br substitution on the structural and luminescence properties, indicating how specific modifications can alter their chemical properties significantly (Shardin, Tan, & Kassim, 2017).

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities : Thiourea derivatives, including those related to N-benzyl-N'-(4-bromophenyl)thiourea, have been shown to exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new broad-spectrum antimicrobial agents (Abbas et al., 2013).

Enantioselective Synthesis : Chiral thioureas have been used as catalysts in enantioselective hydrophosphonylation of imines, offering a practical approach to access enantiomerically enriched alpha-amino phosphonic acids (Joly & Jacobsen, 2004).

Synthesis and Structural Characterization : Research has been conducted on the synthesis, structural, and vibrational characterization of various thiourea derivatives, including 1-benzyl-3-furoyl-1-phenylthiourea. Such studies are crucial for understanding the properties of these compounds and their potential applications in different fields (Lestard et al., 2015).

Antimicrobial Activity : New thioureides derived from benzoic acid, including N-benzoyl-N'-(4-bromophenyl)-thiourea, have shown specific antimicrobial activities. These compounds exhibit a broad spectrum of activity against various microbial strains, suggesting their potential use in treating multidrug-resistant infections (Limban et al., 2008).

Cancer Research : Thiourea derivatives have been investigated for their anticancer properties. For instance, N-benzoyl-N’-(4-fluorophenyl) thiourea derivatives have shown potential as anticancer drug candidates, with studies focusing on molecular docking and ADMET prediction (Hardjono et al., 2019).

Antipathogenic Properties : Synthesis and spectroscopic properties of new thiourea derivatives have been linked to their antipathogenic activities, demonstrating potential for development as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Propriétés

IUPAC Name |

1-benzyl-3-(4-bromophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2S/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALYRNXLPVFVLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)

![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)

![1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5577488.png)

![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)

![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)